Tert-butyl 2-(3-{[(tert-butyl)oxycarbonyl]methyl}-2-oxoimidazolidinyl)acetate
Overview
Description
Tert-butyl 2-(3-{[(tert-butyl)oxycarbonyl]methyl}-2-oxoimidazolidinyl)acetate (TB-2-OMI) is an organic compound that has been used in a variety of scientific research applications. TB-2-OMI has been found to have biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Dynamic Kinetic Resolution in Stereochemistry :
- A study by Kubo et al. (1995) utilized 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary in dynamic kinetic resolution. They demonstrated highly stereoselective carbon-carbon bond formation, using tert-butyl(4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylate as a key compound (Kubo, Takahashi, Kubota, & Nunami, 1995).
Chiral Auxiliary Applications :
- Research by Studer, Hintermann, and Seebach (1995) explored the use of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate as a chiral auxiliary. This compound was instrumental in the stereoselective synthesis of various organic compounds (Studer, Hintermann, & Seebach, 1995).
Preparation of Enantiomerically Pure Compounds :
- Polt and Seebach (1987) described the use of dipeptide-derived 3-(benzyloxycarbonyl)-2-(tert-butyl)-5-oxoimidazolidine-1-acetates in the diastereoselective alkylation of various compounds, highlighting the importance of the tert-butyl group in creating enantiomerically pure compounds (Polt & Seebach, 1987).
Role in Organic Synthesis :
- A study by Aebi and Seebach (1985) involved the enantioselective α-alkylation of aspartic and glutamic acid using dilithium enolatocarboxylates derived from a compound structurally similar to tert-butyl 2-(3-{[(tert-butyl)oxycarbonyl]methyl}-2-oxoimidazolidinyl)acetate. This highlighted its role in the synthesis of α-branched amino acids (Aebi & Seebach, 1985).
Innovations in Chemical Synthesis :
- Nunami et al. (1994) researched dynamic kinetic resolution using 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary, focusing on the stereospecific amination of tert-butyl (4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylate. This demonstrated its use in enhancing stereoselectivity in chemical synthesis (Nunami, Kubota, & Kubo, 1994).
Properties
IUPAC Name |
tert-butyl 2-[3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-14(2,3)21-11(18)9-16-7-8-17(13(16)20)10-12(19)22-15(4,5)6/h7-10H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBUNUBBJKWVPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(C1=O)CC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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